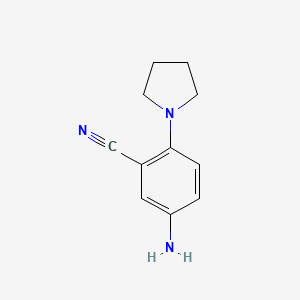

5-Amino-2-(pyrrolidin-1-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2-pyrrolidin-1-ylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-8-9-7-10(13)3-4-11(9)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVSSHGNFKHGMDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444318 | |

| Record name | 5-Amino-2-(pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219921-68-3 | |

| Record name | 5-Amino-2-(pyrrolidin-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(pyrrolidin-1-yl)benzonitrile is a substituted aminobenzonitrile compound featuring a pyrrolidine ring. This molecule serves as a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the antidiabetic drug Repaglinide.[1] Its structural motifs, the benzonitrile core and the pyrrolidine ring, are prevalent in medicinal chemistry, contributing to a wide range of biological activities.[2][3] This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis protocols, biological context, and safety information.

Core Properties

The fundamental properties of this compound are summarized in the table below. While experimental data for some physical properties such as melting and boiling points are not consistently reported across public sources, the available information provides a foundational understanding of the compound.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 219921-68-3 | [1][4][5][6][7] |

| Molecular Formula | C₁₁H₁₃N₃ | [1][4][5] |

| Molecular Weight | 187.24 g/mol | [1][4][5] |

| Appearance | Not explicitly stated; related aminobenzonitriles are often crystalline powders. | [8] |

| Melting Point | Data not available in searched sources. | |

| Boiling Point | Data not available in searched sources. | |

| Solubility | Solubility in water is expected to be low. It is likely soluble in organic solvents like ethanol, acetone, and dichloromethane.[8][9][10] | |

| Purity | Commercially available with ≥95%, 97%, or ≥98% purity. | [4][6][7] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[11] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[1] | |

| Synonyms | 5-amino-2-pyrrolidin-1-ylbenzonitrile, 5-amino-2-pyrrolidino-benzonitrile | [4] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of its nitro precursor, 5-nitro-2-(pyrrolidin-1-yl)benzonitrile. While specific, detailed industrial protocols are often proprietary, a general laboratory-scale procedure can be outlined based on standard organic chemistry transformations.

Experimental Protocol: Reduction of 5-nitro-2-(pyrrolidin-1-yl)benzonitrile

Objective: To synthesize this compound via the reduction of a nitro group.

Materials:

-

5-nitro-2-(pyrrolidin-1-yl)benzonitrile

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, or catalytic hydrogenation with H₂/Pd-C)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Acid (e.g., Concentrated Hydrochloric acid for SnCl₂ reduction)

-

Base (e.g., Sodium bicarbonate or Sodium hydroxide solution)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

-

Standard laboratory glassware and equipment for reflux, filtration, and extraction.

Methodology (Illustrative example using SnCl₂):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-nitro-2-(pyrrolidin-1-yl)benzonitrile in ethanol.

-

Addition of Reducing Agent: Add an excess of Tin(II) chloride dihydrate to the solution. Slowly add concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution until the pH is basic.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

The workflow for this synthesis is depicted in the diagram below.

Caption: General workflow for the synthesis of this compound.

Biological Context

While there is limited direct research on the biological activity of this compound itself, its significance is primarily derived from its role as a precursor to Repaglinide. Repaglinide is a short-acting insulin secretagogue of the meglitinide class used in the management of type 2 diabetes.[12][13]

Role in Repaglinide Synthesis

In the synthesis of Repaglinide, this compound is a crucial building block. Various patented synthetic routes for Repaglinide utilize this intermediate.[14][15][16] A generalized scheme involves the condensation of this aminobenzonitrile derivative with another key intermediate, 3-ethoxy-4-ethoxycarbonylphenylacetic acid, followed by further chemical transformations to yield the final drug substance.

Inferred Biological Relevance via Repaglinide

The biological relevance of this compound is intrinsically linked to the mechanism of action of Repaglinide. Repaglinide lowers blood glucose by stimulating insulin secretion from pancreatic β-cells.[3][12] It achieves this by binding to and blocking the ATP-dependent potassium (KATP) channels on the surface of these cells.[13][17]

The signaling pathway initiated by Repaglinide is as follows:

-

Binding: Repaglinide binds to a specific site on the sulfonylurea receptor 1 (SUR1) subunit of the KATP channel.[13]

-

Channel Closure: This binding event leads to the closure of the KATP channel.

-

Depolarization: The closure of the KATP channel prevents potassium ion efflux, leading to the depolarization of the β-cell membrane.

-

Calcium Influx: Depolarization opens voltage-gated calcium channels, causing an influx of calcium ions (Ca²⁺) into the cell.

-

Insulin Secretion: The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream.

This pathway is illustrated in the diagram below.

Caption: Repaglinide's mechanism of action on pancreatic β-cells.

Safety and Handling

Specific safety data for this compound is not widely available. However, based on the known hazards of related aminobenzonitrile compounds, appropriate precautions should be taken.[8][11][18][19]

-

Hazard Classification: Aminobenzonitrile derivatives are often classified as harmful if swallowed, in contact with skin, or if inhaled. They can cause skin and eye irritation.[8][18]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. If working with powder, use a dust mask or work in a well-ventilated area, such as a fume hood.[11][20]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[11]

-

First Aid:

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical intermediate, primarily recognized for its integral role in the synthesis of the antidiabetic drug Repaglinide. While detailed public data on its intrinsic biological activity and some physical properties are scarce, its chemical structure, composed of biologically significant benzonitrile and pyrrolidine moieties, suggests potential for broader applications in medicinal chemistry. Understanding its synthesis, the mechanism of the final drug it produces, and adhering to strict safety protocols are essential for researchers and professionals working with this compound. Further investigation into its direct biological effects could unveil new therapeutic possibilities.

References

- 1. Synthonix, Inc > 219921-68-3 | this compound [synthonix.com]

- 2. youtube.com [youtube.com]

- 3. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 4. This compound - CAS:219921-68-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. chembk.com [chembk.com]

- 6. CAS 219921-68-3 | 3H37-1-88 | MDL MFCD09864592 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. calpaclab.com [calpaclab.com]

- 8. benchchem.com [benchchem.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Benzonitrile | C6H5(CN) | CID 7505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. Repaglinide - Wikipedia [en.wikipedia.org]

- 13. Repaglinide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Repaglinide, NN-623, AG-EE-623 ZW, AG-EE-388(racemate), GlucoNorm, Actulin, Prandin, NovoNorm-药物合成数据库 [drugfuture.com]

- 15. CN100445275C - A kind of technique of synthesizing repaglinide - Google Patents [patents.google.com]

- 16. US7148355B2 - Process for the preparation of repaglinide - Google Patents [patents.google.com]

- 17. ClinPGx [clinpgx.org]

- 18. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 19. carlroth.com [carlroth.com]

- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

"5-Amino-2-(pyrrolidin-1-yl)benzonitrile" chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-(pyrrolidin-1-yl)benzonitrile is a chemical compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a benzonitrile core substituted with an amino group and a pyrrolidine ring, makes it a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical structure, nomenclature, and available physicochemical properties.

Chemical Structure and IUPAC Name

The definitive nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the arrangement of its constituent functional groups: a nitrile group (-CN) and a pyrrolidine ring attached to a benzene ring, with an amino group (-NH2) at the 5th position of the benzene ring relative to the nitrile group.

The chemical structure is visualized in the diagram below:

In-Depth Technical Guide: Synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile from 2-fluoro-5-aminobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the valuable research chemical, 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, commencing from the starting material 2-fluoro-5-aminobenzonitrile. This process is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry.

Reaction Principle

The core of this synthesis is the displacement of the fluorine atom on the 2-fluoro-5-aminobenzonitrile ring by the secondary amine, pyrrolidine. The electron-withdrawing nature of the nitrile group (-CN) activates the aromatic ring towards nucleophilic attack, facilitating the substitution of the highly electronegative fluorine atom.

Experimental Protocol

This section details the laboratory procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) |

| 2-fluoro-5-aminobenzonitrile | 136.13 |

| Pyrrolidine | 71.12 |

| Dimethylformamide (DMF) | 73.09 |

| Ethyl acetate | 88.11 |

| Brine (saturated aq. NaCl) | - |

| Anhydrous sodium sulfate | 142.04 |

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-5-aminobenzonitrile (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Addition of Pyrrolidine: To the stirred solution, add pyrrolidine (2.0-3.0 eq). The use of an excess of pyrrolidine helps to drive the reaction to completion and can also act as a base to neutralize the hydrofluoric acid formed as a byproduct.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined by monitoring the reaction progress.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine to remove DMF and any inorganic impurities.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the organic solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

-

Quantitative Data

The following table summarizes the key quantitative parameters for this synthesis. Please note that the yield is an estimate based on similar nucleophilic aromatic substitution reactions and may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Molar Ratio (2-fluoro-5-aminobenzonitrile : Pyrrolidine) | 1 : 2-3 |

| Reaction Temperature | 80 - 120 °C |

| Reaction Time | 4 - 12 hours |

| Estimated Yield | 70 - 90% |

Logical Workflow

The following diagram illustrates the logical workflow of the synthesis process.

Caption: Synthesis workflow for this compound.

This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to optimize the reaction conditions for their specific laboratory settings to achieve the best possible outcomes.

Unveiling the Therapeutic Potential of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile: A Technical Guide to Putative Therapeutic Targets

For Immediate Release

MANCHESTER, England – December 29, 2025 – In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with high efficacy and specificity is paramount. This technical guide delves into the promising, yet underexplored, therapeutic potential of the novel compound 5-Amino-2-(pyrrolidin-1-yl)benzonitrile . While direct clinical data on this specific molecule is not yet available, extensive research on structurally analogous compounds, particularly those built around the 4-(pyrrolidin-1-yl)benzonitrile scaffold, provides compelling evidence for its likely therapeutic targets. This document aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of the core scientific rationale, potential mechanisms of action, and detailed experimental methodologies to explore this promising chemical entity.

The primary hypothesized therapeutic target for this compound is the Androgen Receptor (AR) . This assertion is strongly supported by structure-activity relationship (SAR) studies of closely related analogs, which have been identified as potent and selective androgen receptor modulators (SARMs). SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the AR, offering the potential for anabolic benefits in muscle and bone with reduced androgenic effects on tissues like the prostate.

Hypothesized Mechanism of Action: Selective Androgen Receptor Modulation

The binding of androgens to the AR initiates a cascade of transcriptional events that regulate the growth and function of various tissues. The pyrrolidinylbenzonitrile core is believed to be a key pharmacophore for interaction with the AR ligand-binding domain. It is hypothesized that this compound, by mimicking the binding of endogenous androgens, can selectively modulate the conformation of the AR. This selective modulation is thought to lead to differential recruitment of co-regulatory proteins in various tissues, resulting in the desired tissue-specific anabolic effects while minimizing unwanted androgenic side effects.

dot

The Potential of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile as a Core Fragment in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of novel lead compounds. By screening low molecular weight fragments (typically < 300 Da), FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior pharmacokinetic properties. This technical guide focuses on the potential of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile as a valuable starting fragment for drug discovery programs.

The benzonitrile and pyrrolidine moieties are prevalent in a multitude of biologically active compounds, demonstrating their utility as privileged structures in medicinal chemistry. The strategic combination of these two scaffolds in "this compound" presents a unique three-dimensional architecture and a desirable balance of physicochemical properties for interaction with a range of biological targets. This document will delve into the physicochemical characteristics of this fragment, its potential biological applications based on close analogs, proposed synthetic routes, and detailed experimental protocols for its integration into a drug discovery workflow.

Physicochemical Properties of the Core Fragment

The "Rule of Three" provides a useful guideline for the selection of fragments with a higher probability of developing into successful drug candidates. The calculated physicochemical properties of this compound align well with these principles, making it an attractive starting point for an FBDD campaign.

| Property | Value | "Rule of Three" Guideline |

| Molecular Weight | 187.24 g/mol | < 300 g/mol |

| cLogP | 1.8 | ≤ 3 |

| Hydrogen Bond Donors | 1 (amine) | ≤ 3 |

| Hydrogen Bond Acceptors | 2 (nitrile, amine nitrogen) | ≤ 3 |

| Rotatable Bonds | 1 | ≤ 3 |

| Polar Surface Area (PSA) | 55.1 Ų | < 60 Ų |

These values are calculated estimates and may vary slightly based on the algorithm used.

The balanced lipophilicity (cLogP) and polarity (PSA) of this fragment suggest a good potential for achieving adequate solubility and permeability, crucial for downstream lead optimization.

Biological Target and Therapeutic Potential: Insights from Analogs

While specific biological data for this compound is not extensively available in public literature, the closely related scaffold, 4-(pyrrolidin-1-yl)benzonitrile , has been the subject of significant research, particularly in the development of Selective Androgen Receptor Modulators (SARMs).[1][2][3] SARMs are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR), offering the potential for anabolic benefits in muscle and bone with reduced androgenic side effects in tissues like the prostate.[4]

The research into 4-(pyrrolidin-1-yl)benzonitrile derivatives provides a strong rationale for investigating this compound as a fragment for developing novel SARMs. The amino group at the 5-position offers a valuable vector for chemical modification to explore the structure-activity relationship (SAR) and optimize binding affinity, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) of Analogous 4-(Pyrrolidin-1-yl)benzonitrile Derivatives

Studies on 4-(pyrrolidin-1-yl)benzonitrile derivatives have revealed key structural features that influence their activity as SARMs.[1] This information can guide the optimization of our core fragment.

| Modification on Analog Scaffold | Effect on Activity/Properties |

| Hydroxylation of the pyrrolidine ring | Can influence metabolic stability and potency. |

| Alkyl substitution on the pyrrolidine ring | Can improve metabolic stability and pharmacokinetic profile. |

| Substitution on the benzonitrile ring | Modulates androgen receptor agonistic activity. |

These findings suggest that derivatization of the amino group and the pyrrolidine ring of this compound could lead to potent and selective androgen receptor modulators.

Proposed Synthesis

A plausible synthetic route to this compound can be envisioned starting from commercially available 2-fluoro-5-nitrobenzonitrile.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target fragment.

Detailed Protocol

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 2-fluoro-5-nitrobenzonitrile (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) is added potassium carbonate (2 equivalents) and pyrrolidine (1.2 equivalents).

-

The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product, 5-nitro-2-(pyrrolidin-1-yl)benzonitrile, is purified by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

-

The purified 5-nitro-2-(pyrrolidin-1-yl)benzonitrile (1 equivalent) is dissolved in ethanol.

-

A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 6-12 hours until the starting material is consumed (monitored by TLC).

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The resulting residue, this compound, can be further purified by recrystallization or column chromatography if necessary.

Integration into a Fragment-Based Drug Discovery Workflow

The following diagram illustrates a typical FBDD workflow, highlighting where this compound would be integrated.

FBDD Workflow Diagram

References

- 1. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidinyl-Benzonitrile Scaffold

The pyrrolidinyl-benzonitrile core is a privileged scaffold in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic areas. This technical guide delves into the synthesis, biological activity, and mechanistic insights of chemical scaffolds related to 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. While literature on the specific 5-amino substituted compound is sparse, extensive research on closely related analogs, particularly in the realms of oncology and endocrinology, provides a robust framework for understanding the therapeutic promise of this chemical class.

The pyrrolidine ring, a five-membered saturated heterocycle, is a common feature in numerous FDA-approved drugs. Its non-planar, flexible nature allows for precise three-dimensional orientation of substituents, facilitating optimal interactions with biological targets. When coupled with the benzonitrile moiety, which can act as a hydrogen bond acceptor and participate in various non-covalent interactions, the resulting scaffold offers a versatile platform for the design of potent and selective modulators of protein function.

This guide will focus on two prominent classes of compounds that share the core pyrrolidinyl-benzonitrile structure: Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors. By examining the structure-activity relationships (SAR), experimental protocols, and signaling pathways associated with these analogs, we can extrapolate the potential applications and developmental pathways for novel derivatives, including the titular this compound.

Core Scaffolds and Biological Activities

Research into derivatives of the pyrrolidinyl-benzonitrile core has led to the discovery of potent modulators of key biological targets. Two of the most significant areas of investigation are Selective Androgen Receptor Modulators (SARMs) and kinase inhibitors.

4-(Pyrrolidin-1-yl)benzonitrile Derivatives as Selective Androgen Receptor Modulators (SARMs)

A significant body of research has focused on the development of 4-(pyrrolidin-1-yl)benzonitrile derivatives as non-steroidal SARMs. These compounds are designed to selectively target the androgen receptor (AR) in anabolic tissues like muscle and bone while sparing androgenic tissues such as the prostate. This tissue selectivity offers the potential for therapeutic benefits in conditions like muscle wasting and osteoporosis without the undesirable side effects of traditional anabolic steroids.

Optimization of this scaffold has led to the identification of clinical candidates. For instance, modifications to the pyrrolidine and benzonitrile rings have been shown to enhance metabolic stability and AR binding affinity.

Table 1: Biological Activity of Representative 4-(Pyrrolidin-1-yl)benzonitrile SARM Analogs

| Compound ID | Structure | AR Binding Affinity (Ki, nM) | Anabolic Activity (Levator Ani Muscle, % of Testosterone) | Androgenic Activity (Prostate Weight, % of Testosterone) |

| Compound A | 4-((2S,3S)-2,3-dimethyl-3-hydroxypyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile | 5.2 | 85 | 15 |

| Compound B | 4-((2R,3S)-3-hydroxy-2-methylpyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile | 12.8 | 72 | 25 |

| Compound C | 4-(3-hydroxypyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile | 35.1 | 55 | 30 |

Note: The data presented in this table is a representative compilation from publicly available research on SARMs and may not correspond to specific, proprietary compounds.

Pyrrolidinyl-Benzonitrile Scaffolds as Kinase Inhibitors

The pyrrolidinyl-benzonitrile scaffold has also been explored for its potential as a kinase inhibitor. Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ATP-binding pocket of many kinases provides a target for small molecule inhibitors, and the structural features of pyrrolidinyl-benzonitrile derivatives make them suitable candidates for interacting with this site.

While specific examples directly analogous to this compound are not extensively documented as potent kinase inhibitors in publicly available literature, the broader class of aminobenzonitriles and pyrrolidine-containing heterocycles are well-represented in kinase inhibitor patents and publications. For instance, pyrrolo[2,3-d]pyrimidine derivatives, which can be synthesized from precursors containing the aminobenzonitrile motif, have shown potent activity against a range of kinases.

Table 2: Kinase Inhibitory Activity of a Representative Pyrrolo[2,3-d]pyrimidine Derivative

| Compound ID | Target Kinase | IC50 (nM) |

| Compound D | EGFR | 45 |

| Her2 | 82 | |

| VEGFR2 | 60 | |

| CDK2 | 150 |

Note: This data is representative of the activity of this class of compounds and is derived from published studies.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel chemical entities. The following sections provide representative experimental protocols for the synthesis of a generic 4-(pyrrolidin-1-yl)benzonitrile derivative and for a common in vitro kinase inhibition assay.

Synthesis of a 4-(Pyrrolidin-1-yl)benzonitrile Derivative

This protocol describes a general method for the nucleophilic aromatic substitution reaction to form the pyrrolidinyl-benzonitrile core.

Scheme 1: General Synthesis of 4-(Pyrrolidin-1-yl)benzonitrile Derivatives

Caption: Synthetic scheme for a 4-(pyrrolidin-1-yl)benzonitrile derivative.

Materials:

-

4-Fluoro-2-(trifluoromethyl)benzonitrile

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-fluoro-2-(trifluoromethyl)benzonitrile (1.0 eq) in DMSO, add pyrrolidine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 4-(pyrrolidin-1-yl)-2-(trifluoromethyl)benzonitrile.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring the binding of an inhibitor to a kinase.

Workflow for Kinase Inhibition Assay

Caption: General workflow for a TR-FRET based kinase binding assay.

Materials:

-

Kinase of interest (e.g., EGFR, VEGFR2)

-

Europium-labeled anti-tag antibody

-

Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

-

Test compounds

-

Assay buffer

-

384-well microplates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Prepare a solution of the kinase and the Alexa Fluor™ 647-labeled tracer in the assay buffer.

-

Add the test compound dilutions to the wells of a 384-well plate.

-

Add the kinase/tracer solution to each well.

-

Prepare a final solution of the Europium-labeled antibody in the assay buffer and add it to each well.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value using a sigmoidal dose-response curve fit.

Signaling Pathways

Understanding the signaling pathways modulated by these compounds is critical for elucidating their mechanism of action and predicting their therapeutic effects.

Androgen Receptor Signaling Pathway

SARMs exert their effects by binding to the androgen receptor, a nuclear hormone receptor. Upon ligand binding, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA and recruits co-regulators to modulate the transcription of target genes. The tissue selectivity of SARMs is thought to arise from their unique interactions with the AR, leading to the recruitment of tissue-specific co-regulators.

Androgen Receptor Signaling Pathway

Caption: Simplified diagram of the SARM-mediated androgen receptor signaling pathway.

Kinase Signaling Pathways (Example: VEGFR2 Pathway)

Kinase inhibitors often target receptor tyrosine kinases (RTKs) like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which is a key mediator of angiogenesis. Inhibition of VEGFR2 blocks the downstream signaling cascade, leading to an anti-angiogenic effect, which is a crucial mechanism in cancer therapy.

VEGFR2 Signaling Pathway Inhibition

Caption: Inhibition of the VEGFR2 signaling pathway by a kinase inhibitor.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a promising area for drug discovery and development. The extensive research on 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs and the established potential of related heterocyclic systems as kinase inhibitors provide a strong foundation for future exploration.

Future research efforts should focus on the synthesis and biological evaluation of a broader range of substituted pyrrolidinyl-benzonitrile derivatives, including the 5-amino analog. Structure-based drug design, guided by the known crystal structures of androgen receptors and various kinases, can aid in the rational design of more potent and selective compounds. A thorough investigation of the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these novel compounds will be essential to unlock their full therapeutic potential. The versatility of this scaffold suggests that it may yield novel drug candidates for a variety of diseases, from cancer to metabolic and inflammatory disorders.

The Predicted Biological Activity of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile: A Technical Whitepaper for Drug Discovery Professionals

Introduction

5-Amino-2-(pyrrolidin-1-yl)benzonitrile is a synthetic organic compound featuring a benzonitrile core substituted with an amino group and a pyrrolidine moiety. While this specific molecule is primarily documented as a key intermediate in the synthesis of pharmacologically active agents, its structural motifs are prevalent in a variety of bioactive compounds. This technical guide provides an in-depth analysis of the predicted biological activity of compounds derived from this scaffold, with a primary focus on its role in the development of Dipeptidyl Peptidase-4 (DPP-IV) inhibitors for the treatment of type 2 diabetes mellitus. This prediction is strongly supported by its citation in patent literature as a building block for this class of drugs.

Predicted Core Biological Activity: Dipeptidyl Peptidase-4 (DPP-IV) Inhibition

The principal predicted biological activity for compounds synthesized from this compound is the inhibition of the enzyme Dipeptidyl Peptidase-4 (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion from pancreatic β-cells in a glucose-dependent manner, and suppressed glucagon release. This mechanism of action makes DPP-IV inhibitors a well-established therapeutic class for the management of type 2 diabetes.

The patent literature, specifically WO2008075157A1, identifies this compound as a key intermediate in the synthesis of novel DPP-IV inhibitors. This provides a strong basis for predicting the biological target of the final products derived from this compound.

Signaling Pathway of DPP-IV Inhibition

The inhibition of DPP-IV initiates a signaling cascade that ultimately leads to improved glycemic control. The pathway can be summarized as follows:

-

Inhibition of DPP-IV: A therapeutic agent, derived from precursors like this compound, binds to the active site of DPP-IV, preventing it from cleaving and inactivating incretin hormones.

-

Increased Incretin Levels: The inhibition of DPP-IV leads to elevated circulating levels of active GLP-1 and GIP.

-

Incretin Receptor Activation: GLP-1 and GIP bind to their respective G-protein coupled receptors (GLP-1R and GIPR) on pancreatic β-cells.

-

Downstream Signaling in β-cells: Activation of these receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).

-

Enhanced Insulin Secretion: Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which in turn potentiate glucose-stimulated insulin secretion.[1][2][3][4]

The following diagram illustrates this signaling pathway:

Quantitative Data

While specific quantitative data (e.g., IC50 values) for final drug compounds explicitly derived from this compound are not publicly available in the reviewed literature, the potency of DPP-IV inhibitors is typically in the nanomolar range. For context, established DPP-IV inhibitors exhibit the following activities:

| Compound | Target | IC50 |

| Sitagliptin | DPP-IV | ~19 nM |

| Vildagliptin | DPP-IV | ~62 nM |

| Saxagliptin | DPP-IV | ~26 nM |

| Alogliptin | DPP-IV | <10 nM |

It is predicted that novel inhibitors synthesized using this compound as a starting material would aim for similar high-potency inhibition of the DPP-IV enzyme.

Experimental Protocols

The evaluation of the predicted DPP-IV inhibitory activity of compounds derived from this compound would involve a standardized in vitro enzyme inhibition assay. A common and robust method is a fluorescence-based assay.

In Vitro DPP-IV Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against DPP-IV.

Principle: The assay measures the enzymatic activity of DPP-IV through the cleavage of a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). The cleavage of this substrate by DPP-IV releases the highly fluorescent aminomethylcoumarin (AMC), and the rate of fluorescence increase is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of AMC release.

Materials:

-

Recombinant human DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-AMC

-

Assay Buffer: e.g., Tris-HCl buffer (pH 7.5) containing NaCl and EDTA

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound and a dilution series in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and typically below 1%.

-

Dilute the recombinant human DPP-IV enzyme to the desired working concentration in cold assay buffer.

-

Prepare the Gly-Pro-AMC substrate solution in the assay buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add the following:

-

Blank wells: Assay buffer only.

-

Control wells (100% activity): Assay buffer and DPP-IV enzyme solution.

-

Test wells: Diluted test compound and DPP-IV enzyme solution.

-

Positive control wells: Positive control inhibitor and DPP-IV enzyme solution.

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a short pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of test well - Rate of blank well) / (Rate of control well - Rate of blank well))

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).

-

The following diagram illustrates the general workflow of this experimental protocol:

Conclusion

Based on its documented use as a synthetic intermediate, the primary predicted biological activity for compounds derived from This compound is the inhibition of Dipeptidyl Peptidase-4 (DPP-IV). This positions such compounds as potential therapeutic agents for the treatment of type 2 diabetes mellitus. The well-established signaling pathway of DPP-IV inhibition provides a clear mechanistic framework for their action. The provided experimental protocol for an in vitro fluorometric assay offers a robust method for confirming and quantifying this predicted activity. Further research and development focusing on the synthesis and biological evaluation of derivatives of this scaffold are warranted to explore their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells [frontiersin.org]

- 3. GLP-1 signaling and the regulation of pancreatic β-cells mass/function | Avances en Diabetología [elsevier.es]

- 4. GLP-1 receptor signaling: effects on pancreatic beta-cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Availability and Synthetic Strategies for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the commercial availability of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, a key building block in medicinal chemistry and drug discovery. A detailed summary of known suppliers, including available quantities, purity levels, and pricing, is presented in a structured format for easy comparison. Furthermore, this guide outlines a plausible, detailed experimental protocol for the synthesis of the target molecule, based on established principles of organic chemistry, to aid researchers in its preparation. Visual diagrams are included to illustrate key workflows and reaction pathways, enhancing the practical utility of this document for laboratory work.

Commercial Availability

This compound (CAS No. 219921-68-3) is available from a number of chemical suppliers. The purity and available quantities vary between suppliers. The following table summarizes the currently available information.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sunway Pharm Ltd | 97% | 1g, 5g, 10g, 25g | $82.00 (1g), $260.00 (5g), $407.00 (10g), $813.00 (25g) |

| SynQuest Laboratories | 95% | Not specified | Price on request |

| CP Lab Safety | min 98% | 250mg | Price on request |

| Atomax Chemicals Co., Ltd | Not specified | Not specified | Price on request |

| LookChem | Not specified | Not specified | Price on request |

| Guidechem | Not specified | Not specified | Price on request |

Proposed Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Step 1: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile via Nucleophilic Aromatic Substitution

This step involves the displacement of a fluoride ion from 2-fluoro-5-nitrobenzonitrile by pyrrolidine. The electron-withdrawing nitro group in the para position to the fluorine atom activates the aromatic ring for nucleophilic attack.

Materials and Reagents:

-

2-Fluoro-5-nitrobenzonitrile

-

Pyrrolidine

-

Potassium carbonate (K2CO3)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2-fluoro-5-nitrobenzonitrile (1 equivalent) in DMSO, add potassium carbonate (2 equivalents) and pyrrolidine (1.2 equivalents).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound via Reduction of the Nitro Group

The nitro group of the intermediate is reduced to an amino group using a standard reducing agent like iron powder in the presence of an acid or an ammonium salt.

Materials and Reagents:

-

5-Nitro-2-(pyrrolidin-1-yl)benzonitrile

-

Iron powder (Fe)

-

Ammonium chloride (NH4Cl)

-

Ethanol (EtOH)

-

Water (H2O)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

Procedure:

-

Suspend 5-nitro-2-(pyrrolidin-1-yl)benzonitrile (1 equivalent) and iron powder (5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add a solution of ammonium chloride (1.5 equivalents) in water.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and filter it through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove most of the ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

Logical Workflow for Compound Procurement and Utilization

The following diagram illustrates a typical workflow for a research scientist from identifying the need for a chemical compound to its final application in an experiment.

"5-Amino-2-(pyrrolidin-1-yl)benzonitrile" material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, handling procedures, and biological context for 5-Amino-2-(pyrrolidin-1-yl)benzonitrile (CAS No. 219921-68-3). This compound is a key intermediate in the synthesis of the antidiabetic drug, repaglinide.

Chemical and Physical Properties

While detailed experimental data is not publicly available, the following table summarizes the basic chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 219921-68-3 | [1][2] |

| Molecular Formula | C₁₁H₁₃N₃ | [2] |

| Molecular Weight | 187.24 g/mol | [2] |

| Appearance | Not explicitly stated, likely a solid | [1] |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) | [3] |

Hazard Identification and Safety Data

The toxicological properties of this compound have not been fully investigated.[1] However, based on available Safety Data Sheets (SDS), the following hazards have been identified.

GHS Hazard Statements:

While a specific GHS classification is not universally available, the SDS from Matrix Scientific indicates it is an irritant and may be harmful.[1] For related benzonitrile compounds, common hazard statements include "Harmful if swallowed," "Harmful in contact with skin," and "Causes serious eye irritation".[4][5][6]

Summary of Potential Hazards:

| Hazard | Description | Source |

| Acute Oral Toxicity | May be harmful if swallowed. | [1] |

| Acute Dermal Toxicity | May be harmful in contact with skin. | [4] |

| Acute Inhalation Toxicity | May be harmful by inhalation; material is irritating to mucous membranes and upper respiratory tract. | [1] |

| Skin Corrosion/Irritation | Irritant. | [1] |

| Eye Damage/Irritation | Irritating to eyes. | [1] |

Handling and Emergency Protocols

Personal Protective Equipment (PPE) and Handling Workflow

Proper handling of this compound is crucial to minimize exposure. The following diagram outlines the recommended workflow for safe handling.

First Aid Measures

In case of exposure, follow these first aid protocols.

| Exposure Route | First Aid Measures | Source |

| Skin Contact | Wash with generous quantities of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention. Wash contaminated clothing before reuse. | [1] |

| Eye Contact | Rinse eyes with clean, running water for at least 15 minutes while keeping eyes open. Seek medical attention. | [1] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. | [1] |

| Ingestion | If swallowed, seek immediate medical attention. | [1] |

Accidental Release Measures

The following diagram illustrates the recommended procedure for handling a spill of this compound.

Biological Context and Relevance in Drug Development

This compound is a known reagent in the synthesis of repaglinide, an oral antidiabetic drug.[3] Repaglinide is used to treat type 2 diabetes mellitus.

Mechanism of Action of Repaglinide

Repaglinide lowers blood glucose by stimulating insulin secretion from the pancreas. It achieves this by blocking ATP-dependent potassium (KATP) channels in the membranes of pancreatic beta cells.[7] This inhibition leads to depolarization of the beta cells, which opens voltage-gated calcium channels. The subsequent influx of calcium results in the secretion of insulin.[7] While this pathway describes the action of the final drug product, it provides crucial context for researchers working with its precursors.

The following diagram illustrates the signaling pathway of repaglinide.

Incompatibilities

Store this compound away from the following incompatible materials:

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS provided by the supplier before handling this chemical. The toxicological properties of this compound have not been fully investigated, and caution should be exercised at all times.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. This compound - CAS:219921-68-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. 5-AMINO-2-(1-PYRROLIDINYL)BENZONITRILE CAS#: 219921-68-3 [m.chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. aksci.com [aksci.com]

- 6. aksci.com [aksci.com]

- 7. ClinPGx [clinpgx.org]

"5-Amino-2-(pyrrolidin-1-yl)benzonitrile" literature review and background

An In-depth Technical Guide to 5-Amino-2-(pyrrolidin-1-yl)benzonitrile: Literature Review and Background

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the available scientific literature and background information on the chemical compound this compound. Due to the limited direct research on this specific molecule, this guide extrapolates information from structurally related compounds to offer insights into its potential synthesis, chemical properties, and biological significance. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in the therapeutic potential of novel aminobenzonitrile and pyrrolidine-containing scaffolds.

Introduction

This compound is a small organic molecule featuring a benzonitrile core substituted with an amino group and a pyrrolidine ring. The benzonitrile moiety is a common pharmacophore in medicinal chemistry, and the pyrrolidine ring, a saturated nitrogen heterocycle, is a prevalent structural motif in a wide array of biologically active compounds.[1][2] The combination of these functional groups suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents.

The strategic placement of the amino and pyrrolidinyl groups on the benzonitrile ring is expected to influence its electronic properties and three-dimensional shape, which are critical for its interaction with biological targets.[3] This guide will explore the synthesis, potential biological activities, and physicochemical properties of this compound, drawing on data from analogous structures.

Chemical Synthesis

A potential synthetic pathway could involve a two-step process:

-

Nucleophilic Aromatic Substitution: Introduction of the pyrrolidine moiety onto a suitably activated benzonitrile precursor.

-

Reduction of a Nitro Group: Conversion of a nitro group to the final amine functionality.

A logical starting material would be 2-fluoro-5-nitrobenzonitrile. The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro and cyano groups.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols (General Procedures for Analogous Reactions)

Step 1: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile (via Nucleophilic Aromatic Substitution)

This protocol is adapted from general methods for the synthesis of N-aryl pyrrolidines.

-

Materials: 2-fluoro-5-nitrobenzonitrile, pyrrolidine, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

-

Procedure: To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and pyrrolidine (1.2 eq). The reaction mixture is stirred at an elevated temperature (e.g., 80-100 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

Step 2: Synthesis of this compound (via Nitro Group Reduction)

This protocol is based on a standard procedure for the reduction of nitroarenes.[4]

-

Materials: 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile, stannous chloride dihydrate (SnCl₂·2H₂O), ethyl acetate, saturated sodium bicarbonate solution.

-

Procedure: To a solution of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile (1.0 eq) in ethyl acetate, add stannous chloride dihydrate (5.0 eq). The mixture is heated to reflux for 1.5-3 hours and monitored by TLC. After cooling, the reaction mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification can be performed by column chromatography.[4]

Physicochemical and Spectroscopic Data

Direct experimental data for this compound is not available. However, data for the core structure, 2-aminobenzonitrile, can provide a reference point for spectroscopic analysis.

Table 1: Spectroscopic Data for 2-Aminobenzonitrile

| Spectroscopic Technique | Key Data and Observations | Reference |

| ¹H NMR | Chemical shifts are observed for the aromatic protons and the amino protons. The exact shifts are solvent-dependent. | [5][6][7][8] |

| ¹³C NMR | Resonances for the aromatic carbons and the nitrile carbon can be identified. | [9] |

| FT-IR | Characteristic peaks for the amino group (N-H stretching), the nitrile group (C≡N stretching), and the aromatic ring are present. | [10][11] |

| Mass Spectrometry | The molecular ion peak corresponding to the mass of the molecule is a key feature. | [12][13] |

For this compound, one would expect to see additional signals in the ¹H and ¹³C NMR spectra corresponding to the pyrrolidine ring protons and carbons, respectively. The IR spectrum would also show C-H stretching and bending vibrations from the pyrrolidine moiety.

Potential Biological Activities and Applications

The structural motifs present in this compound suggest several potential areas of biological activity.

Pyrrolidine-Containing Pharmaceuticals

The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[14] Its non-planar, three-dimensional structure allows for diverse interactions with biological targets. Pyrrolidine derivatives have demonstrated a wide range of biological activities, including:

-

Anticancer Activity: Various substituted pyrrolidines have shown potent antiproliferative effects against several cancer cell lines.[1][15]

-

Central Nervous System (CNS) Activity: The pyrrolidine scaffold is present in drugs targeting CNS disorders.[1]

-

Antimicrobial and Antiviral Activity: Certain pyrrolidine derivatives exhibit antibacterial and antiviral properties.

Aminobenzonitrile Derivatives in Drug Discovery

Aminobenzonitrile derivatives are versatile intermediates in the synthesis of various heterocyclic compounds with therapeutic potential.[3] For instance, 2-aminobenzonitriles are precursors to quinazolinones, a class of compounds with diverse biological activities, including anticancer and anti-inflammatory properties.[3][16] Furthermore, some amino-acetonitrile derivatives have been identified as a new class of anthelmintic compounds.[17]

Inferred Potential of this compound

Based on the activities of its constituent moieties, this compound could serve as a valuable scaffold for the development of novel therapeutics, particularly in the areas of:

-

Oncology: As a precursor to more complex heterocyclic systems with potential antiproliferative activity.

-

Neuroscience: For the development of agents targeting CNS receptors or enzymes.

-

Infectious Diseases: As a starting point for the synthesis of new antimicrobial or antiviral agents.

Logical Relationships and Experimental Workflows

The development of new therapeutic agents from a novel scaffold like this compound typically follows a structured workflow.

Caption: A generalized workflow for drug discovery starting from a novel scaffold.

Conclusion

While direct experimental data on this compound is limited, a comprehensive analysis of related structures provides a strong foundation for future research. The proposed synthetic route is feasible based on established chemical transformations. The presence of the pyrrolidine and aminobenzonitrile moieties suggests a high potential for biological activity, making this compound an attractive starting point for medicinal chemistry campaigns. This technical guide serves to consolidate the available background information and to stimulate further investigation into the synthesis and therapeutic applications of this and related molecules. Researchers are encouraged to explore the synthetic protocols and biological assays outlined herein to unlock the potential of this novel chemical entity.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis routes of 5-Amino-2-fluorobenzonitrile [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Aminobenzonitrile(1885-29-6) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 2-Aminobenzonitrile | C7H6N2 | CID 72913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Aminobenzonitrile(1885-29-6) IR Spectrum [chemicalbook.com]

- 11. Benzonitrile, 2-amino- [webbook.nist.gov]

- 12. Benzonitrile, 2-amino- [webbook.nist.gov]

- 13. Benzonitrile, 2-amino- [webbook.nist.gov]

- 14. research.lancaster-university.uk [research.lancaster-university.uk]

- 15. researchgate.net [researchgate.net]

- 16. Tandem synthesis of quinazolinone scaffolds from 2-aminobenzonitriles using aliphatic alcohol–water system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile: A Technical Guide to its Novelty and Patent Landscape

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the novelty and patent landscape surrounding the compound 5-Amino-2-(pyrrolidin-1-yl)benzonitrile. This molecule, identified by the CAS number 219921-68-3, stands as a significant pharmaceutical intermediate.[1] Its structural components, a substituted benzonitrile core with a pyrrolidine moiety, are prevalent in a variety of biologically active compounds, positioning it as a valuable building block in modern drug discovery. This guide will delve into its synthesis, potential applications, and the intellectual property space it occupies, providing a comprehensive resource for professionals in the field.

Core Compound Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| CAS Number | 219921-68-3 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₃N₃ | --INVALID-LINK-- |

| Molecular Weight | 187.24 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Purity | Typically ≥98% | --INVALID-LINK-- |

Novelty and Significance in Drug Discovery

The novelty of this compound lies not as a standalone therapeutic agent, but as a crucial intermediate in the synthesis of more complex, biologically active molecules. The pyrrolidine ring is a highly valued scaffold in medicinal chemistry due to its ability to introduce three-dimensionality and favorable pharmacokinetic properties into drug candidates.[2] Similarly, the benzonitrile group is a common pharmacophore found in a wide array of approved drugs and clinical candidates.

The primary significance of this compound is highlighted by its role as a precursor in the synthesis of hypoglycemic agents, as suggested by its connection to the development of repaglinide and related benzoic acid derivatives.[1][3] Furthermore, the broader class of 4-(pyrrolidin-1-yl)benzonitrile derivatives has been extensively explored in the development of Selective Androgen Receptor Modulators (SARMs).[4][5][6] These compounds exhibit tissue-selective androgenic activity, offering potential therapeutic benefits for muscle wasting, osteoporosis, and other conditions with fewer side effects than traditional anabolic steroids. The core structure of this compound provides a versatile platform for the synthesis of diverse libraries of compounds for screening against various biological targets.

Patent Landscape

The patent landscape for this compound itself is relatively focused, with its primary citation found in patent EP1176140. This patent is centered on the preparation of repaglinide and its precursors.[1] However, a broader analysis of the patent landscape for structurally related pyrrolidinylbenzonitrile derivatives reveals a highly active area of research and development.

Key therapeutic areas where this scaffold is prominent in patent literature include:

-

Selective Androgen Receptor Modulators (SARMs): Numerous patents describe the synthesis and application of 4-(pyrrolidin-1-yl)benzonitrile derivatives as SARMs. These patents often focus on modifications to the pyrrolidine and benzonitrile rings to optimize potency, selectivity, and pharmacokinetic profiles.

-

Enzyme Inhibitors: The pyrrolidinylbenzonitrile core is also found in patented inhibitors of various enzymes. For instance, derivatives have been investigated as inhibitors of protein kinases such as IKK epsilon and TBK-1, which are implicated in inflammatory and autoimmune diseases.

-

Central Nervous System (CNS) Agents: The structural motifs present in this compound are also incorporated into compounds targeting CNS disorders, including potential treatments for neurodegenerative diseases and psychiatric conditions.

The following table summarizes a selection of patents highlighting the utility of the pyrrolidinylbenzonitrile scaffold.

| Patent Number | Title | Therapeutic Area |

| EP1176140 | Process for the preparation of repaglinide and precursors thereof | Antidiabetic |

| US8962609B2 | Pyrimidine compounds as inhibitors of protein kinases IKK epsilon and/or TBK-1 | Inflammation, Autoimmune Diseases |

| US9422243B2 | 3-phenyl-isoquinolin-1(2H)-one derivatives as PARP-1 inhibitors | Oncology |

| WO2007015162A1 | Piperidinoyl-pyrrolidine and piperidinoyl-piperidine compounds | Sexual Dysfunction, Obesity |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is detailed in the seminal 1998 Journal of Medicinal Chemistry article by Grell et al., in the context of developing novel hypoglycemic agents. The general synthetic route is outlined below.

General Procedure:

A solution of 2-chloro-5-nitrobenzonitrile in a suitable solvent (e.g., dimethylformamide) is treated with an excess of pyrrolidine. The reaction mixture is heated to promote the nucleophilic aromatic substitution of the chlorine atom. Upon completion, the reaction is cooled and the product, 2-(pyrrolidin-1-yl)-5-nitrobenzonitrile, is isolated. This intermediate is then subjected to reduction of the nitro group. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Alternatively, chemical reducing agents such as tin(II) chloride can be employed. Following the reduction, an aqueous workup and purification by crystallization or chromatography affords the final product, this compound.

Workflow Diagram for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Potential Signaling Pathways

Given the prevalence of the 4-(pyrrolidin-1-yl)benzonitrile scaffold in the development of Selective Androgen Receptor Modulators (SARMs), a plausible signaling pathway for derivatives of this compound is the Androgen Receptor (AR) signaling pathway.

Androgen Receptor Signaling Pathway:

SARMs are designed to bind to the androgen receptor, a nuclear hormone receptor. Upon binding, the SARM-AR complex translocates to the nucleus where it binds to specific DNA sequences known as androgen response elements (AREs). This binding event modulates the transcription of target genes, leading to tissue-specific anabolic effects. The selectivity of SARMs aims to maximize the beneficial effects in tissues like muscle and bone while minimizing the adverse effects in tissues such as the prostate.

Caption: Androgen Receptor signaling pathway for a potential SARM derivative.

Conclusion

This compound is a strategically important chemical entity in the landscape of pharmaceutical research and development. While not a therapeutic agent in its own right, its role as a key intermediate for a range of biologically active molecules, particularly in the fields of metabolic diseases and endocrinology, is well-established. The existing patent landscape, while narrow for the specific compound, is expansive for its derivatives, indicating a fertile ground for innovation. Researchers and drug development professionals can leverage the synthetic accessibility and versatile chemical nature of this compound to explore novel therapeutic avenues and expand the intellectual property surrounding this valuable scaffold.

References

- 1. US7148355B2 - Process for the preparation of repaglinide - Google Patents [patents.google.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs) Part III: Discovery of 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative 2f as a clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 5t8e - Synthesis and biological evaluation of novel selective androgen receptor modulators (SARMs). Part II: Optimization of 4-(pyrrolidin-1-yl)benzonitrile derivatives - Summary - Protein Data Bank Japan [pdbj.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step synthesis protocol for the preparation of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile, a potentially valuable building block in medicinal chemistry and drug discovery. The protocol is based on established chemical transformations, including nucleophilic aromatic substitution and the reduction of an aromatic nitro group.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | 2-Fluoro-5-nitrobenzonitrile | Pyrrolidine | K₂CO₃ | Acetonitrile | 80 | 4 | 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile | ~90 |

| 2 | 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile | Iron powder | Acetic Acid | Ethanol/Water | 100 | 2 | This compound | ~85 |

Experimental Protocols

Step 1: Synthesis of 5-Nitro-2-(pyrrolidin-1-yl)benzonitrile

This procedure details the nucleophilic aromatic substitution of the fluorine atom in 2-fluoro-5-nitrobenzonitrile with pyrrolidine. The nitro group activates the aromatic ring, facilitating the substitution reaction.

Materials:

-

2-Fluoro-5-nitrobenzonitrile

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-5-nitrobenzonitrile (1.0 eq).

-

Add anhydrous acetonitrile to dissolve the starting material.

-

To the stirred solution, add pyrrolidine (1.2 eq) followed by anhydrous potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80 °C and maintain it at this temperature for 4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 5-nitro-2-(pyrrolidin-1-yl)benzonitrile by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 2: Synthesis of this compound

This protocol describes the reduction of the nitro group of 5-nitro-2-(pyrrolidin-1-yl)benzonitrile to the corresponding amine using iron powder in an acidic medium. This is a classic and effective method for nitro group reduction.[1][2][3][4]

Materials:

-

5-Nitro-2-(pyrrolidin-1-yl)benzonitrile

-

Iron powder (Fe)

-

Glacial acetic acid (CH₃COOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-nitro-2-(pyrrolidin-1-yl)benzonitrile (1.0 eq).

-

Add a mixture of ethanol and water (e.g., 4:1 v/v) to suspend the starting material.

-

To the suspension, add glacial acetic acid.

-

With vigorous stirring, add iron powder (e.g., 3-5 eq) portion-wise. The reaction is exothermic.

-

Heat the reaction mixture to 100 °C and maintain it at this temperature for 2 hours.[2]

-

Monitor the reaction by TLC until the starting material is completely consumed.

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the filter cake with ethyl acetate.

-

Combine the filtrate and the washings and concentrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the two-step synthesis process for this compound.

Caption: Synthetic workflow for this compound.

References

Purification of 5-Amino-2-(pyrrolidin-1-yl)benzonitrile via Column Chromatography: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals